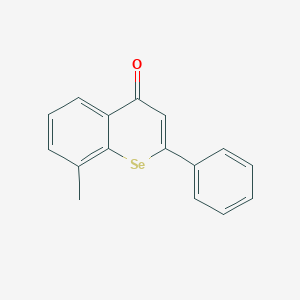

![molecular formula C14H25N3 B1485442 {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098087-83-1](/img/structure/B1485442.png)

{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Overview

Description

“{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is an organic compound . It contains a cyclohexylmethyl group attached to a pyrazol ring, which is further attached to a propyl group. The compound also contains a methylamine group .

Synthesis Analysis

The synthesis of amines like “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, can also be used .Molecular Structure Analysis

The molecular structure of “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be analyzed using spectroscopic techniques. The N-H stretching absorption in the infrared spectrum can provide information about the presence of the amine group . The 1H NMR spectrum can provide information about the hydrogens attached to the amine and those on carbons directly bonded to the amine .Chemical Reactions Analysis

Amines, including “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine”, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo S N 2 reactions with alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be inferred from its structure. As an amine, it can act as a weak base . Its solubility in water and other solvents can be influenced by the presence of the cyclohexylmethyl and pyrazol groups.Scientific Research Applications

Antibacterial Activity

A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, which are structurally similar to {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacterial strains . Most of the compounds exhibit potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis .

Antifungal Activity

The synthesized compounds were screened for their in vitro growth inhibiting activity against different strains of bacteria and fungi viz., Escherichia coli , Bacillus subtilis , Pseudomonas aeruginosa , S. aureus , Candida albicans and Cryptococcus neoformans . Compounds exhibit moderate to high antibacterial and antifungal activity .

Antimicrobial Activity

The compounds possessed a broad spectrum of activity against the tested microorganisms at MIC values between 500 and 1.95 μg/ml . Benzamide derivative 1d exhibited the greatest activity with MIC values of 1.95, 3.9, and 7.8 μg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively .

Antitumor Potential

Although not directly related to {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, a study has synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Drug Development

The structural assessment of the compounds was made on the basis of spectral data . This information can be useful in the development of new drugs.

Hemolytic Activity

The compounds showed no hemolytic activity up to 512 microg/mL in mammalian erythrocytes . This suggests that these compounds may have a good safety profile in terms of red blood cell damage.

Mechanism of Action

Future Directions

The future directions for research on “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could include further exploration of its synthesis methods, its potential uses in various chemical reactions, and its physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other industries could be explored .

properties

IUPAC Name |

3-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3/c1-15-9-5-8-14-10-16-17(12-14)11-13-6-3-2-4-7-13/h10,12-13,15H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPVLYJLYUSHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1485360.png)

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)

![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)

![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)

![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)

![(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485369.png)

![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)

![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485375.png)

![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1485378.png)

![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)